molecular formula C4H4ClN3O B7470074 2-amino-6-chloropyrimidin-4(5H)-one

2-amino-6-chloropyrimidin-4(5H)-one

Cat. No.: B7470074
M. Wt: 145.55 g/mol
InChI Key: MSRQJRMSIXSASW-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyrimidin-4(5H)-one is a heterocyclic compound with a pyrimidine backbone featuring amino (C2) and chloro (C6) substituents. Its synthesis typically involves chlorination of 2-aminopyrimidine-4,6-diol using phosphoryl chloride, followed by partial hydrolysis . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of dihydropteroate synthase (DHPS) inhibitors , quinolinyl pyrimidines targeting NADH dehydrogenase , and tricyclic indole derivatives . Its reactivity at the C4 and C6 positions enables diverse functionalization, making it a versatile scaffold for drug discovery.

Properties

IUPAC Name

2-amino-6-chloro-5H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H2,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRQJRMSIXSASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=NC1=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

A foundational approach involves chlorinating hydroxyl groups on pyrimidine precursors. For instance, 2-amino-4,6-dihydroxypyrimidine (ADHP) reacts with phosphorus oxychloride (POCl₃) under controlled conditions to yield chlorinated derivatives. While patents and focus on synthesizing 2-amino-4,6-dichloropyrimidine (ADCP), modifying reaction parameters (e.g., temperature, stoichiometry) enables selective mono-chlorination at the 6-position.

  • Procedure : ADHP (1.0 equiv) is refluxed with POCl₃ (3.0 equiv) at 55–68°C for 4–6 hours. The addition of N,N-dimethylaniline as an acid scavenger improves yields by neutralizing HCl by-products.

  • Outcome : Full dichlorination typically occurs under these conditions, but reducing POCl₃ to 2.0 equiv and limiting reaction time to 2 hours favors mono-chlorination at the 6-position, yielding 2-amino-6-chloropyrimidin-4(5H)-one as an intermediate.

Nucleophilic Substitution of Dichloropyrimidines

Amination of 4,6-Dichloropyrimidine

Patent outlines a two-step process for synthesizing 4-amino-6-chloropyrimidine (ACP), which can be adapted for 2-amino regioisomers. By substituting ammonia with hydroxylamine or adjusting ring substitution patterns, the 2-amino-6-chloro derivative is accessible.

  • Step 1 : 4,6-Dichloropyrimidine reacts with aqueous ammonia (30–60°C, 16–33 equiv H₂O) to replace the 4-chloro group with an amine, forming ACP.

  • Step 2 : To target the 2-position, 2,6-dichloropyrimidine is aminated using ammonium hydroxide under similar conditions, yielding 2-amino-6-chloropyrimidine. Subsequent oxidation or tautomerization generates the 4(5H)-one moiety.

Optimized Synthesis from Literature Procedures

High-Yield Cyclization and Chlorination

A literature-derived method (cited in) achieves 90% yield for 2-amino-6-chloropyrimidin-4(3H)-one (compound 11 ), structurally analogous to the target compound.

  • Procedure : Cyclocondensation of thiourea derivatives with β-keto esters forms the pyrimidine core. Chlorination at the 6-position is achieved using POCl₃ in dimethylformamide (DMF) at 80°C for 3 hours.

  • Purification : The crude product is recrystallized from ethanol, yielding white crystals with >98% purity (HPLC).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialReagents/ConditionsYieldPurity
POCl₃ ChlorinationADHPPOCl₃, N,N-dimethylaniline45–60%90–95%
Dichloropyrimidine Amination2,6-DichloropyrimidineNH₃, H₂O, 30–60°C50–68%85–90%
Literature CyclizationThiourea + β-keto esterPOCl₃, DMF, 80°C90%>98%

Key Findings :

  • The POCl₃ route () offers scalability but requires precise stoichiometry to avoid over-chlorination.

  • The amination method () is versatile for regioselective substitution but necessitates stringent temperature control.

  • The cyclization approach () delivers superior yields and purity, making it ideal for laboratory-scale synthesis.

Mechanistic Insights and By-Product Management

Regioselectivity in Chlorination

Electron-withdrawing groups (e.g., Cl) deactivate adjacent positions, directing substitution to specific sites. For example, introducing an amino group at the 2-position deactivates the 4-position, favoring 6-chlorination.

By-Product Mitigation

  • Double Substitution : Excess POCl₃ or prolonged reaction times lead to 4,6-dichloro by-products. Quenching reactions at 50% conversion minimizes this.

  • Hydrolysis : Residual POCl₃ is neutralized with ice-cold NaOH, followed by extraction with chloroform to isolate the mono-chlorinated product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloropyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-amino-6-substituted pyrimidin-4(5H)-ones.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2-amino-6-chloropyrimidin-4(5H)-one demonstrates promising antibacterial properties. A study highlighted its efficacy against Mycobacterium tuberculosis, specifically targeting the NDH-2 enzyme, which is crucial for the survival of the bacteria . The compound was synthesized via heating 2-amino-4,6-dichloropyrimidine in sodium hydroxide, yielding a high purity product suitable for biological evaluation.

Anti-inflammatory Properties

Pyrimidine derivatives, including this compound, have been investigated for their anti-inflammatory effects. A review summarized various studies showing that related compounds effectively inhibit COX-2 activity, with some derivatives exhibiting IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The structure–activity relationships (SAR) indicated that specific substitutions enhance anti-inflammatory activity.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 4,6-dichloropyrimidin-2-amine with sodium hydroxide under reflux conditions. This method has been optimized to achieve yields of up to 90% . The following table summarizes various synthetic routes and their respective yields:

Synthesis MethodYield (%)Reaction Conditions
Sodium Hydroxide Reflux86%5 hours in water
Alternative Route90%Reflux in N-methylpyrrolidinone

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown inhibitory effects on adenosine receptors (A2A and A2B), which are relevant in cancer immunotherapy . The dual antagonistic properties make it a candidate for further exploration in the treatment of various cancers.

Bioconversion Studies

Bioconversion studies using Burkholderia sp. MAK1 have demonstrated that pyrimidine derivatives can be transformed into more complex structures with higher biological activity. This process highlights the potential of using microbial systems to enhance the pharmacological profiles of pyrimidine compounds .

Development of Dual A2A/A2B Antagonists

A series of novel compounds based on the triazole-pyrimidine core were synthesized, incorporating this compound as a key building block. These compounds exhibited significant inhibitory activity against A2A and A2B adenosine receptors, with implications for cancer immunotherapy . The study emphasized the importance of structural modifications to enhance potency and selectivity.

Anti-inflammatory Drug Development

Research focused on the anti-inflammatory effects of pyrimidine derivatives led to the identification of several promising candidates with superior COX-2 selectivity compared to existing drugs like diclofenac and celecoxib . These findings underscore the therapeutic potential of modifying pyrimidine structures to develop new anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-amino-6-chloropyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its structural similarity to nucleotides allows it to interfere with nucleic acid synthesis, which is crucial for its antiviral and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-amino-6-chloropyrimidin-4(5H)-one with structurally similar compounds:

Compound Name Substituents CAS No. Molecular Formula Melting Point (°C) Key Properties/Applications References
This compound C2: NH₂, C6: Cl 4857-06-1 C₄H₄ClN₃O 252 (dec.) DHPS inhibition , enzyme-targeted synthesis
2-Amino-6-methylpyrimidin-4(1H)-one C2: NH₂, C6: CH₃ 3977-29-5 C₅H₇N₃O Not reported Stabilized by π-π stacking in crystal structures
5-Amino-6-chloropyrimidin-4(1H)-one C5: NH₂, C6: Cl 2346-73-8 C₄H₄ClN₃O Not reported Altered electronic properties due to C5 amino group
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one C2: NH₂, C5: Cl, C6: CH₃ 7749-63-5 C₅H₆ClN₃O Not reported Requires stringent safety handling
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Fused pyrazole ring, C6: Cl 1194-21-4 C₆H₅ClN₄O Not reported Potential kinase inhibition due to heterocyclic fusion

Note: Discrepancies exist regarding CAS 1194-21-3. lists it as a pyrazolo-pyrimidine derivative, while associates it with 2-amino-6-chloropyrimidin-4(3H)-one. This highlights the need for cross-referencing chemical databases for accuracy.

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-6-chloropyrimidin-4(5H)-one derivatives?

The compound is commonly functionalized via nucleophilic substitution at the C6-chloro position. For example, refluxing this compound with methylhydrazine in water yields 2-amino-6-(1-methylhydrazinyl)pyrimidin-4(3H)-one (74% yield), while benzylhydrazine requires triethylamine as a base and extended reaction times (35% yield) . Derivatives with carboxylate side chains are synthesized via condensation with α-keto esters, followed by saponification and acidification .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For instance, the crystal structure of a related compound revealed hydrogen bonding networks (N–H⋯O, O–H⋯OClO₄) and π-π stacking interactions (face-to-face distance: 3.776 Å) . Disorder in crystal structures (e.g., perchlorate anions) is resolved using occupancy refinement and complementary spectroscopic data .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : Peaks for NH₂ and aromatic protons (e.g., δ 6.17 ppm for NH₂ in DMSO-d₆) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C₅H₈N₅O: 178.0825) .
  • Melting point : Decomposition at 252°C aids in purity assessment .

Q. What are the key physical properties of this compound relevant to laboratory handling?

The compound decomposes at 252°C and is typically handled in aqueous or polar aprotic solvents (e.g., DMF) under reflux conditions. Its low solubility in cold water necessitates hot filtration for isolation .

Q. Which functionalization strategies are used to generate bioactive derivatives?

  • Hydrazine substitution : Introduces hydrazinyl groups at C6 for antimicrobial or enzyme inhibitory activity .
  • Carboxylate extension : Adding methylene spacers between the pyrimidine core and carboxylate groups enhances binding to biological targets like dihydropteroate synthase (DHPS) .

Advanced Research Questions

Q. How can researchers resolve unexpected product formation during cyclization reactions involving this compound?

When direct cyclization of this compound with diethyl 2-oxomalonate failed to yield the desired 4,5-dioxo pyridazine, an alternative route was developed:

  • Step 1 : Treat 2,4-diamino-6-chloropyrimidine with methylhydrazine to form a bicyclic intermediate.
  • Step 2 : Condense with α-keto esters, followed by deamination and saponification to achieve the target compound .

Q. How do reaction conditions impact yields in hydrazine substitution reactions?

  • Stoichiometry : Excess methylhydrazine (5 eq.) improves yields (74%) by driving the reaction to completion .
  • Base addition : Triethylamine neutralizes HCl byproducts in benzylhydrazine reactions, preventing side reactions .
  • Temperature : Prolonged reflux (overnight vs. 3 hours) is critical for sterically hindered substrates .

Q. What strategies optimize biological activity in pyrimidine derivatives?

Systematic side-chain elongation (e.g., adding methyl or unbranched spacers) enhances target engagement. For example, extending the carboxylate group by one methylene unit improved DHPS inhibition by 40% in enzymatic assays .

Q. How is crystallographic disorder addressed in structural studies of pyrimidine complexes?

In a perchlorate salt co-crystal, disorder was modeled using split occupancy (0.678:0.322 ratio) for the anion and water molecule. Hydrogen bonding and π-π interactions were prioritized to validate the overall packing .

Q. How can regioselectivity challenges in pyrimidine functionalization be mitigated?

Computational modeling (e.g., DFT) predicts reactive sites, but experimental validation is essential. For example, methylhydrazine selectively substitutes C6-Cl due to steric and electronic effects, confirmed by ¹H NMR and X-ray data .

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